N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
Description
N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a thienopyrimidine derivative characterized by a bicyclic 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core linked to a propane-1,3-diamine scaffold with dimethyl substituents on the terminal amine. Thienopyrimidines are heterocyclic compounds with demonstrated biological relevance, including anticancer, antimicrobial, and kinase inhibitory activities . The compound’s structural features, such as the electron-rich sulfur atom in the thiophene ring and the flexible propane-1,3-diamine chain, are critical for its interactions with biological targets.
Properties
IUPAC Name |
N',N'-dimethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c1-19(2)9-5-8-16-14-13-11-6-3-4-7-12(11)20-15(13)18-10-17-14/h10H,3-9H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNUFFOINRUNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2C3=C(CCCC3)SC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-N'-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique benzothieno-pyrimidine core structure that contributes to its biological activity. The chemical formula is with a molecular weight of 290.38 g/mol. Its structural formula can be represented as follows:
Synthesis
The synthesis of N,N-dimethyl-N'-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine typically involves multi-step organic reactions that require specific catalysts and solvents to optimize yield and purity. The synthetic routes often include:
- Formation of the benzothieno-pyrimidine core through cyclization reactions.
- Dimethylation using methylating agents such as dimethyl sulfate or methyl iodide.
Antimicrobial Activity
Research has indicated that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial properties. A study assessed various compounds for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising activity with Minimum Inhibitory Concentrations (MICs) below 100 µg/mL .
Antiviral Properties
The compound's structural similarity to known antiviral agents has led to investigations into its efficacy against viral infections. Specifically, studies have focused on its potential as an inhibitor of HIV replication. Compounds with similar structures have been shown to interfere with viral maturation processes by binding to viral proteins .
Anti-inflammatory Effects
In vitro studies have also explored the anti-inflammatory properties of this compound. It has been reported that certain derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial activities. Studies have demonstrated that compounds structurally related to N,N-dimethyl-N'-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine show significant antibacterial and antifungal properties. For instance, thienopyrimidine derivatives have been shown to inhibit the growth of various bacterial strains and fungi in vitro .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thieno[2,3-d]pyrimidines have been investigated for their ability to target specific pathways involved in cancer cell proliferation and survival. Some studies report that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell cycle regulation and apoptosis .
Neurological Applications
Given its ability to interact with neurotransmitter systems, there is growing interest in the compound’s potential as a neuroprotective agent or in treating neurodegenerative diseases. Preliminary studies suggest that similar compounds may enhance cognitive function or offer protective effects against neuronal damage .
Case Study 1: Antibacterial Activity
A study investigated a series of thienopyrimidine derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Among the tested compounds, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 2 µg/mL against both strains, indicating strong antibacterial activity. The structure-activity relationship analysis suggested that modifications at specific positions significantly enhanced potency .
Case Study 2: Anticancer Efficacy
In another research effort focusing on anticancer properties, compounds derived from thieno[2,3-d]pyrimidines were evaluated for their effects on human breast cancer cell lines. The results showed that one derivative led to a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies revealed that this compound triggered apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in substituents on the pyrimidine ring, aromatic moieties, or the amine side chain. Key examples include:
Key Insight : The propane-1,3-diamine chain in the target compound balances flexibility and hydrogen-bonding capacity, enabling adaptable interactions with enzymes or receptors compared to rigid aromatic diamines .
Example :
Physicochemical Properties
Critical data for drug-likeness:
Key Insight : The propane-1,3-diamine chain likely improves solubility relative to aryl-substituted analogues, favoring oral bioavailability.
Computational and Crystallographic Insights
- Docking Studies: Thienopyrimidines with flexible side chains (e.g., propane-1,3-diamine) show better accommodation in ATP-binding pockets of kinases compared to bulkier substituents .
- Crystal Structures: Derivatives like 4-Imino-2,7-dimethyl-5,6,7,8-tetrahydro-4H-1-benzothieno[2,3-d]pyrimidin-3-amine () reveal planar pyrimidine rings and chair conformations in tetrahydrobenzene rings, critical for stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
